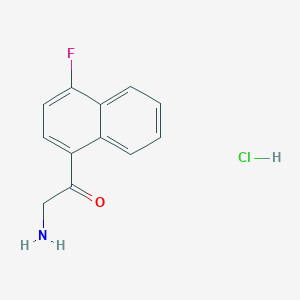
2-Fluoro-3-(thienyl)pyridine
説明
2-Fluoro-3-(thienyl)pyridine is a chemical compound with the CAS Number: 1437794-91-6 . It has a molecular weight of 179.22 and its IUPAC name is 2-fluoro-3-(thiophen-2-yl)pyridine . It is used in scientific research due to its unique properties, which make it valuable for synthesizing new molecules and studying their applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 2-Fluoro-3-(thienyl)pyridine involves several methods. One method involves the reaction of 2-Fluoropyridine with thiophene . Another method involves the Suzuki–Miyaura cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(thienyl)pyridine is represented by the linear formula C9H6FNS . The InChI Code for this compound is 1S/C9H6FNS/c10-9-7 (3-1-5-11-9)8-4-2-6-12-8/h1-6H .Physical And Chemical Properties Analysis
2-Fluoro-3-(thienyl)pyridine is stored at refrigerated temperatures . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Pharmaceuticals: Anticancer Agents
2-Fluoro-3-(thienyl)pyridine serves as a precursor in the synthesis of compounds used in local radiotherapy for cancer . The fluorine atom’s unique properties contribute to the creation of biologically active molecules that can be tagged with radioactive isotopes, such as F-18 , for targeted cancer treatment.
Agricultural Chemistry: Pesticides and Herbicides
This compound is utilized in the development of new agricultural products. Its incorporation into lead structures of pesticides and herbicides results in improved physical, biological, and environmental properties . The electron-withdrawing nature of the fluorine atom enhances the activity of these agrochemicals.
Radiopharmaceuticals: Imaging Agents
2-Fluoro-3-(thienyl)pyridine derivatives are explored as potential imaging agents in radiopharmaceuticals. They are used to create compounds that can be used in positron emission tomography (PET) scans, aiding in the diagnosis and monitoring of diseases .
Medicinal Chemistry: GSK-3 Inhibitors
It is a precursor for synthesizing heteroaryl benzylureas, which show inhibitory activity against glycogen synthase kinase 3 (GSK-3). GSK-3 inhibitors are of interest for their potential therapeutic applications in diseases like Alzheimer’s and bipolar disorder .
Safety and Hazards
特性
IUPAC Name |
2-fluoro-3-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNS/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHMURIBVPKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)
![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)



![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)

![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)

![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)
